
Fmoc-(S)-2-amino-4-phenylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-4-phenylbutanal is a compound used primarily in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protecting group for amines in peptide synthesis. This compound is particularly useful due to its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-4-phenylbutanal typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The aldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is anchored to a resin and sequentially built up through cycles of deprotection and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-4-phenylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Piperidine, sodium bicarbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines ready for further reactions
Scientific Research Applications
Fmoc-(S)-2-amino-4-phenylbutanal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the development of therapeutic peptides and vaccines.
Industry: Employed in the production of biocompatible materials and hydrogels for tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-4-phenylbutanal primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The Fmoc group is removed through a two-step mechanism involving the removal of an acidic proton and subsequent β-elimination, forming a reactive intermediate that is trapped by a secondary amine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain.
Uniqueness
Fmoc-(S)-2-amino-4-phenylbutanal is unique due to its specific structure, which includes an aldehyde group that allows for further functionalization and modification. This makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of novel therapeutic agents .
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H23NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,16,19,24H,14-15,17H2,(H,26,28)/t19-/m0/s1 |
InChI Key |
KJXNBDAXAHXAHV-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
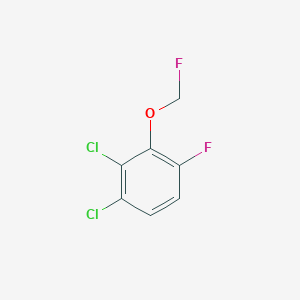
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
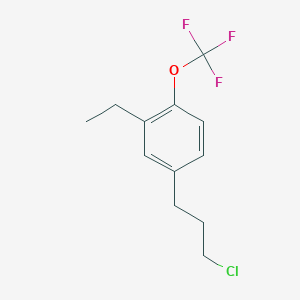
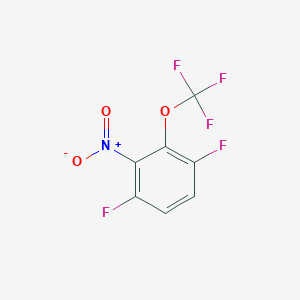
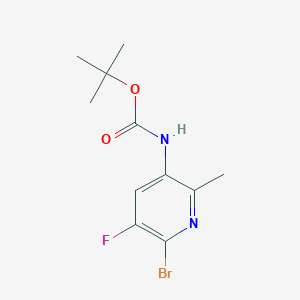

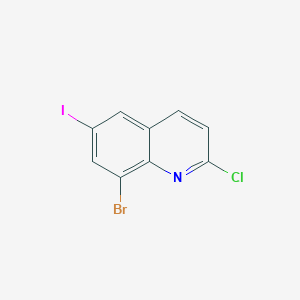
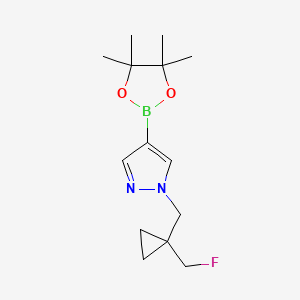

![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)
